N-(5-benzyl-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide
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Overview
Description
N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. The compound features a thiazole ring, a benzyl group, and a furan ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with benzyl bromide under basic conditions.
Formation of the Furan Ring: The furan ring is synthesized separately, often starting from furfural, which undergoes methylation to introduce the methyl group at the 5-position.
Coupling Reaction: The final step involves coupling the benzylthiazole and methylfuran intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
N-(5-benzylthiazol-2-yl)-5-methyl-2-furamide can be compared with other similar compounds to highlight its uniqueness:
N-(5-benzylthiazol-2-yl)benzamide: This compound has a benzamide group instead of a furan ring, which affects its biological activity and solubility.
N-(5-benzylthiazol-2-yl)-4-methyl-1,2,3-triazole: The presence of a triazole ring instead of a furan ring results in different pharmacological properties and target specificity.
N-(5-benzylthiazol-2-yl)-2-morpholin-4-yl-2-thioxoacetamide: This compound contains a morpholine ring and a thioxo group, which contribute to its distinct anticancer activity.
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-11-7-8-14(20-11)15(19)18-16-17-10-13(21-16)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18,19) |
InChI Key |
BVIUIGDQOJXSIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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